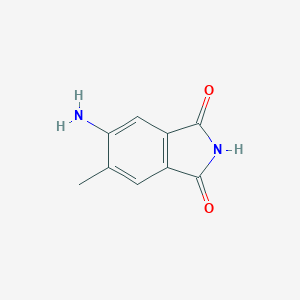

5-Amino-6-methylisoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-4-2-5-6(3-7(4)10)9(13)11-8(5)12/h2-3H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZKZQICLYRDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263236 | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-60-2 | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Amino 6 Methylisoindoline 1,3 Dione and Its Derivatives

Established Synthetic Routes to Isoindoline-1,3-dione Derivatives

The synthesis of the isoindoline-1,3-dione core, commonly known as phthalimide (B116566), is well-established in organic chemistry. researchgate.net Several primary methodologies are routinely employed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Phthalic Anhydride (B1165640) Condensation Reactions

The most direct and widely utilized method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation of phthalic anhydride with a primary amine. researchgate.netsphinxsai.com This reaction is typically carried out by heating the two reactants, often in a high-boiling point solvent such as glacial acetic acid, which facilitates the dehydration and subsequent cyclization to form the imide ring. sphinxsai.comnih.gov The reaction proceeds through an intermediate amic acid, which then undergoes ring closure to yield the final product. researchgate.net

The versatility of this method is demonstrated by its application to a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, as well as amino acids. sphinxsai.comwikipedia.org Solvent-free conditions, sometimes assisted by microwave irradiation, have also been developed as a greener alternative to traditional solvent-based heating. researchgate.net

Table 1: Examples of Phthalic Anhydride Condensation Reactions

| Amine Reactant | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Glycine | Glacial Acetic Acid, Reflux, 8h | 2-(1,3-dioxoisoindolin-2-yl)acetic acid | Good |

| Aniline | Glacial Acetic Acid, 120°C, 2h | 2-phenylisoindoline-1,3-dione | High |

| 2-aminobenzothiazole | Glacial Acetic Acid, Reflux, 4h | 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione | Good |

Multi-Component Reactions for Isoindoline-1,3-dione Synthesis

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules, including isoindoline-1,3-dione derivatives, in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. While specific MCRs for the direct synthesis of the parent 5-Amino-6-methylisoindoline-1,3-dione are not extensively documented, the principles of MCRs are applicable to the construction of substituted isoindolinone frameworks, which are structurally related.

Cycloaddition Reactions in Isoindoline-1,3-dione Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for the construction of the six-membered ring of the isoindoline-1,3-dione system with control over regiochemistry and stereochemistry. byjus.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative. In the context of isoindoline-1,3-dione synthesis, a suitably substituted diene can react with a dienophile such as maleimide to construct the core structure, which can then be aromatized. This approach is particularly useful for accessing substituted isoindoline-1,3-diones that may be difficult to prepare through other methods.

Specific Methodologies for Aminated and Methylated Isoindoline-1,3-dione Structures

The synthesis of this compound requires specific strategies for the introduction of the amino and methyl groups at the desired positions on the aromatic ring. This can be achieved either by starting with a pre-functionalized precursor or by functionalizing the isoindoline-1,3-dione core.

Bromination and Amination Sequences

A common strategy for the introduction of an amino group onto an aromatic ring is through a nitration-reduction sequence. However, direct amination can also be achieved through various methods, often involving halogenated intermediates. For the synthesis of aminated isoindoline-1,3-diones, a brominated derivative can serve as a key intermediate.

While direct bromination of the isoindoline-1,3-dione aromatic ring can be challenging due to the deactivating nature of the imide group, functionalization of a pre-brominated phthalic anhydride is a viable route. Alternatively, electrophilic aromatic substitution on a more activated precursor, followed by cyclization, can be employed. Once a bromo-substituted isoindoline-1,3-dione is obtained, the amino group can be introduced through nucleophilic aromatic substitution or transition metal-catalyzed amination reactions.

A related approach, the Gabriel synthesis, utilizes potassium phthalimide to introduce a primary amino group by alkylating it with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. libretexts.org While this method is primarily used for the synthesis of primary amines and N-substituted phthalimides, it highlights the reactivity of the phthalimide nitrogen.

Functionalization of Isoindoline-1,3-dione Core

Direct functionalization of the pre-formed isoindoline-1,3-dione core is another important strategy. Electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, can be used to introduce substituents onto the aromatic ring. organic-chemistry.org The directing effects of the carbonyl groups of the imide functionality need to be considered in these reactions.

For the synthesis of this compound, a plausible synthetic route would involve the following key steps:

Starting Material Selection : A suitable starting material would be a 3,4-disubstituted toluene derivative, such as 3,4-dimethylaniline. The amino group of aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. byjus.com

Nitration : Electrophilic nitration of the protected 3,4-dimethylaniline would introduce a nitro group onto the aromatic ring. The position of nitration would be influenced by the directing effects of the existing methyl and protected amino groups.

Oxidation : The methyl groups on the aromatic ring can be oxidized to carboxylic acid groups using a strong oxidizing agent like potassium permanganate. This would form a substituted phthalic acid derivative.

Anhydride Formation : The resulting dicarboxylic acid can be dehydrated to form the corresponding phthalic anhydride derivative.

Imide Formation : The substituted phthalic anhydride can then be condensed with ammonia or a primary amine to form the isoindoline-1,3-dione ring.

Reduction of Nitro Group : The final step would be the reduction of the nitro group to the desired amino group, for example, through catalytic hydrogenation.

This multi-step approach allows for the controlled introduction of the required amino and methyl substituents at the 5- and 6-positions of the isoindoline-1,3-dione core.

Green Chemistry Approaches in Isoindoline-1,3-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoindoline-1,3-diones, to minimize the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, green solvents and catalysts, and atom-economical reactions.

Several green synthetic methods have been reported for the preparation of the isoindoline-1,3-dione scaffold. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the condensation of phthalic anhydrides with amines, a fundamental step in the formation of isoindoline-1,3-diones, can be efficiently carried out under microwave irradiation, often in the absence of a solvent.

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully employed. The use of ultrasonic waves can enhance the rate of reaction by creating localized high-pressure and high-temperature zones, leading to improved mass transfer and faster reaction kinetics.

The development of novel catalysts is also a cornerstone of green chemistry. The use of solid acid catalysts, ionic liquids, and metal-organic frameworks (MOFs) can provide environmentally friendly alternatives to traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture and can be toxic. For example, a magnetic nanoparticle-supported sulfonic acid has been utilized as a recyclable catalyst for the one-pot synthesis of isoindoline-1,3-dione derivatives.

Solvent-free or "neat" reaction conditions represent an ideal green chemistry scenario, as they eliminate the need for potentially hazardous and volatile organic solvents. The synthesis of N-substituted isoindoline-1,3-diones has been achieved by heating a mixture of phthalic anhydride and an amine or amino acid in the absence of any solvent.

Table 1: Overview of Green Chemistry Approaches in Isoindoline-1,3-dione Synthesis

| Green Chemistry Approach | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid heating, shorter reaction times, higher yields, improved purity. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, milder reaction conditions. |

| Green Catalysts | Utilization of reusable and non-toxic catalysts (e.g., solid acids, ionic liquids). | Easy separation and recovery, reduced waste, improved selectivity. |

| Solvent-Free Conditions | Conducting reactions without a solvent. | Elimination of solvent waste, reduced environmental impact, simplified work-up. |

Derivatization and Analogue Preparation

The derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. The presence of the amino group and the imide nitrogen provides two primary sites for chemical modification, allowing for the generation of a diverse library of analogues.

N-Substituted Derivatives: The imide nitrogen of the isoindoline-1,3-dione ring can be readily functionalized through N-alkylation or N-arylation reactions. These reactions typically involve the deprotonation of the imide nitrogen with a base, followed by reaction with an appropriate electrophile, such as an alkyl halide or an aryl halide. This approach allows for the introduction of a wide range of substituents, which can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity. For example, the synthesis of N-(2-(1H-indol-3-yl)ethyl)-5-amino-6-methylisoindoline-1,3-dione would introduce a biologically relevant indole (B1671886) moiety.

Derivatization of the Amino Group: The primary amino group at the 5-position of the isoindoline-1,3-dione ring is a versatile handle for a variety of chemical transformations. Acylation of the amino group with acyl chlorides or anhydrides can be used to introduce amide functionalities. Similarly, sulfonylation with sulfonyl chlorides can yield sulfonamide derivatives. The amino group can also undergo reductive amination with aldehydes or ketones to produce secondary or tertiary amine derivatives. These modifications can significantly impact the electronic properties and biological interactions of the parent molecule.

Table 2: Strategies for Derivatization of this compound

| Reaction Type | Reagents and Conditions | Potential Derivatives |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | N-Alkyl/Aryl-5-amino-6-methylisoindoline-1,3-diones |

| Acylation of Amino Group | Acyl chloride/Anhydride, Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM, THF) | N-(6-methyl-1,3-dioxoisoindolin-5-yl)amides |

| Sulfonylation of Amino Group | Sulfonyl chloride, Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM) | N-(6-methyl-1,3-dioxoisoindolin-5-yl)sulfonamides |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3), Solvent (e.g., MeOH, DCE) | N-Alkyl/Aryl-5-amino-6-methylisoindoline-1,3-diones |

The preparation of these derivatives allows for a systematic exploration of the structure-activity relationships (SAR) of the this compound scaffold, which is essential for the development of new therapeutic agents and functional materials.

Structural Characterization and Spectroscopic Analysis of 5 Amino 6 Methylisoindoline 1,3 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 5-Amino-6-methylisoindoline-1,3-dione, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule: the aromatic protons, the amino group protons, the methyl group protons, and the imide proton.

The aromatic region would be of particular interest. Due to the substitution pattern on the benzene (B151609) ring, two singlets are anticipated for the aromatic protons. The proton at position 4 would likely appear as a singlet, and the proton at position 7 would appear as another singlet.

The protons of the amino (-NH₂) group are expected to produce a broad singlet. The exact chemical shift can vary depending on the solvent and concentration. The methyl (-CH₃) group attached to the benzene ring would also give a characteristic singlet. The imide proton (N-H) is expected to appear as a broad singlet, typically in the downfield region of the spectrum.

Based on analyses of similar compounds, such as 4-aminophthalimide (B160930) and various N-substituted phthalimides, the following table provides an estimation of the expected ¹H NMR chemical shifts. nih.govrsc.orgresearchgate.netchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C4-H) | ~7.0-7.2 | Singlet |

| Aromatic-H (C7-H) | ~7.5-7.7 | Singlet |

| Amino (-NH₂) | ~4.0-5.0 | Broad Singlet |

| Methyl (-CH₃) | ~2.1-2.3 | Singlet |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methyl carbon.

The two carbonyl carbons (C=O) of the imide group are expected to resonate at the most downfield region of the spectrum, typically between 165 and 170 ppm. The aromatic carbons will show a range of chemical shifts depending on their electronic environment. The carbons bearing the amino and methyl groups (C5 and C6) would be shielded compared to the unsubstituted aromatic carbons. The methyl carbon will appear in the upfield region of the spectrum.

The following table outlines the predicted ¹³C NMR chemical shifts, extrapolated from data for related phthalimide (B116566) structures. mdpi.comresearchgate.netnih.govfrontiersin.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 167-170 |

| Aromatic C-4 | 120-125 |

| Aromatic C-5 | 140-145 |

| Aromatic C-6 | 130-135 |

| Aromatic C-7 | 115-120 |

| Aromatic C-3a & C-7a | 130-135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the amino, methyl, and imide groups.

Key expected absorptions include the N-H stretching vibrations of the primary amine and the imide. The amino group typically shows two bands in the region of 3300-3500 cm⁻¹. The imide N-H stretch is expected as a broader band in the same region. The C-H stretching of the methyl and aromatic groups will appear around 2850-3100 cm⁻¹. The most characteristic peaks will be the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the imide, which are expected to appear as two distinct, strong bands around 1700-1780 cm⁻¹. dea.govnih.govnih.govchemicalbook.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 | Medium-Strong |

| Imide (N-H) | N-H Stretch | 3100-3300 | Medium, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium-Weak |

| Methyl (-CH₃) | C-H Stretch | 2850-2970 | Medium |

| Carbonyl (C=O) | Asymmetric Stretch | ~1760 | Strong |

| Carbonyl (C=O) | Symmetric Stretch | ~1700 | Strong |

| Aromatic C=C | C=C Stretch | 1550-1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 176. The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways for phthalimides include the loss of CO, HCN, or cleavage of substituents from the aromatic ring. dea.govnih.govnist.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 176 | Molecular Ion |

| [M-CO]⁺ | 148 | Loss of a carbonyl group |

| [M-CH₃]⁺ | 161 | Loss of the methyl radical |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula and assessing the purity of a synthesized compound. For this compound, with the molecular formula C₉H₈N₂O₂, the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages would confirm the compound's identity and purity. mdpi.comresearchgate.netsigmaaldrich.com

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 61.36% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.59% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.91% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.16% |

| Total | | | | 176.19 | 100.00% |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic properties of molecules. By measuring the absorption of UV and visible light, insights into the electronic transitions between different energy levels within a compound can be obtained. For this compound and its parent structures, UV-Vis spectroscopy reveals the influence of substituent groups on the electronic structure of the phthalimide core.

The electronic spectrum of a molecule is primarily dictated by its chromophores, which are the parts of the molecule that absorb light, and auxochromes, which are substituent groups that can modify the absorption characteristics of a chromophore. In the case of this compound, the phthalimide ring system acts as the primary chromophore. The amino (-NH₂) and methyl (-CH₃) groups attached to the benzene ring of the phthalimide system function as auxochromes.

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy empty or partially empty orbital, such as the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals determines the wavelength of light absorbed. In aromatic systems like phthalimide, the most common electronic transitions are π → π* transitions. The introduction of substituents with non-bonding electrons, such as the amino group, can also lead to n → π* transitions.

The unsubstituted phthalimide molecule exhibits a strong absorption maximum (λmax) in the ultraviolet region, for instance, at 215 nm when measured in ethanol. This absorption is characteristic of the π → π* transitions within the aromatic and carbonyl systems.

The introduction of an amino group at the 5-position (equivalent to the 4-position in phthalimide nomenclature) significantly alters the electronic spectrum. The amino group acts as a strong electron-donating group through resonance, which extends the conjugation of the π-system. This extension of conjugation lowers the energy gap between the HOMO and LUMO. Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength, a phenomenon known as a bathochromic or red shift.

For example, 4-aminophthalimide, a closely related compound, displays two prominent absorption bands at approximately 310 nm and 360 nm in solvents like methanol (B129727) and acetonitrile. The band around 310 nm is assigned to a π → π* transition (S₀ → S₂), while the longer wavelength band at about 360 nm is attributed to an intramolecular charge transfer (ICT) transition (S₀ → S₁). This ICT character arises from the transfer of electron density from the electron-donating amino group to the electron-withdrawing carbonyl groups of the phthalimide ring upon photoexcitation.

The methyl group at the 6-position is a weak electron-donating group (auxochrome) that influences the electronic spectrum through hyperconjugation and inductive effects. While its effect is less pronounced than that of the amino group, it is expected to contribute to a small bathochromic shift.

Therefore, for this compound, the combined effects of the strong electron-donating amino group and the weaker electron-donating methyl group are anticipated to result in absorption maxima at significantly longer wavelengths compared to the unsubstituted phthalimide. The spectrum would likely be dominated by the strong intramolecular charge transfer band characteristic of the amino-substituted phthalimide, with a further slight red shift induced by the methyl group.

The following table summarizes the UV-Vis absorption data for phthalimide and a key related compound, demonstrating the effect of the amino substituent.

| Compound Name | Solvent | λmax (nm) | Transition Type |

| Phthalimide | Ethanol | 215 | π → π |

| 4-Aminophthalimide | Methanol/Acetonitrile | ~310 | S₀ → S₂ (π → π) |

| ~360 | S₀ → S₁ (ICT) |

Data for 4-Aminophthalimide is analogous to the 5-amino substitution on the isoindoline-1,3-dione core.

This comparative data underscores the profound impact of the amino substituent on the electronic properties of the phthalimide chromophore, leading to a significant bathochromic shift and the emergence of an intramolecular charge transfer band. The presence of the additional methyl group in this compound is expected to further modulate these electronic properties.

Computational Chemistry and Molecular Modeling of 5 Amino 6 Methylisoindoline 1,3 Dione Systems

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations are fundamental in determining the intrinsic electronic and structural properties of a molecule. These theoretical investigations offer a lens into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For isoindoline-1,3-dione derivatives, DFT studies have been instrumental in understanding their molecular and electronic properties. acgpubs.org These calculations can predict optimized molecular geometries, thermodynamic parameters, and the distribution of electron density.

Key properties investigated using DFT for this class of compounds include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability; a larger gap suggests higher stability. For related derivatives, DFT studies have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is primarily on the indole (B1671886) side. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. researchgate.net In isoindoline-1,3-dione analogs, orange-colored regions around the carbonyl oxygens indicate their nucleophilic nature, making them potential hydrogen-bond acceptors, which is a critical aspect of their biological interactions. researchgate.net

Vibrational and Spectroscopic Analysis: DFT can calculate theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. acgpubs.org These calculated values are often compared with experimental data to confirm the molecular structure. acgpubs.org

Table 1: Properties of Isoindoline-1,3-dione Analogs Investigated by DFT

| Property Investigated | Significance | Reference |

| Equilibrium Geometries | Predicts the most stable 3D structure of the molecule. | acgpubs.org |

| Thermodynamic Analysis | Determines properties like enthalpy and Gibbs free energy. | acgpubs.org |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict reactive sites. | researchgate.net |

| Theoretical Vibrational (IR) Spectra | Correlates with experimental spectra to confirm structure. | acgpubs.org |

| Theoretical NMR Chemical Shifts | Aids in the structural elucidation of synthesized compounds. | acgpubs.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA), forming a stable complex. This method is crucial for understanding the basis of a compound's biological activity.

Prediction of Binding Affinity and Modes

For isoindoline-1,3-dione derivatives, molecular docking has been successfully used to predict their binding affinities and interaction modes with various biological targets. For instance, studies on analogs have shown potential inhibitory activity against enzymes like InhA (implicated in tuberculosis) and acetylcholinesterase (AChE), a target in Alzheimer's disease. acgpubs.orgnih.gov The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value suggests a stronger interaction. mdpi.com

Docking simulations have revealed that these compounds can bind to the active sites of target proteins through various interactions, including hydrogen bonding and hydrophobic interactions. researchgate.net In some cases, they have been shown to interact with DNA via intercalation. mdpi.com

Table 2: Examples of Molecular Docking Targets for Isoindoline-1,3-dione Derivatives

| Target Protein/Molecule | Associated Disease/Function | Predicted Binding Affinity Range | Reference |

| InhA (Enoyl-Acyl Carrier Protein Reductase) | Tuberculosis | IC₅₀ = 8.65 µM for the most potent compound | acgpubs.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | IC₅₀ = 2.1 - 6.7 µM | nih.gov |

| DNA Gyrase / Dihydroorotase | Bacterial Infections | - | mdpi.com |

| Cyclooxygenase (COX-1/COX-2) | Inflammation | - | nih.gov |

Elucidation of Key Amino Acid Residues in Binding Sites

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are crucial for the ligand's affinity and selectivity. For example, in studies of isoindoline-1,3-dione analogs as InhA inhibitors, the carbonyl oxygens of the isoindoline (B1297411) ring were found to act as hydrogen-bond acceptors, forming a critical bond with the Tyr158 residue. researchgate.net Furthermore, hydrophobic interactions with residues such as Phe149, Leu218, and Met199 were also identified as important for stabilizing the protein-ligand complex. researchgate.net This detailed understanding of interactions is invaluable for the rational design of more potent and selective inhibitors.

In Silico Prediction of Biological Activities

In silico methods encompass a range of computational techniques used to predict the biological and pharmacokinetic properties of a molecule before its actual synthesis. These predictions help in prioritizing compounds for further experimental testing. For isoindoline-1,3-dione derivatives, in silico studies have been used to forecast a variety of biological activities, including antimicrobial and anti-inflammatory potential. mdpi.comnih.gov

Beyond predicting efficacy, computational models are also used to estimate a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. mdpi.com This helps to identify potential liabilities, such as poor oral bioavailability or potential for carcinogenesis, early in the drug discovery process. mdpi.com

Pharmacological Activities and Biological Mechanisms of Isoindoline 1,3 Dione Derivatives

Anticancer and Anti-Proliferative Properties

Apoptosis Induction Mechanisms

There is no available research demonstrating the apoptosis induction mechanisms of 5-Amino-6-methylisoindoline-1,3-dione. While other related compounds, such as certain indenoisoquinoline derivatives, have been shown to induce apoptosis in cancer cell lines like HL-60 human leukemia by activating caspases and modulating pathways like MAPKs nih.gov, specific studies on this compound are absent.

Modulation of Cytokine Action in Cancer

No studies were found that investigate the modulation of cytokine action in cancer by this compound.

NF-κB Pathway Modulation

The role of this compound in the modulation of the NF-κB pathway has not been documented. Research on other molecules indicates that pathways like the NF-κB pathway can be influenced by inhibitors of enzymes such as PKC-ι, which can affect cancer cell resistance to apoptosis, but this has not been linked to the specific compound . nih.gov

Neuropharmacological Activities

There is a lack of specific data on the neuropharmacological activities of this compound.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

No experimental data exists to confirm or deny the inhibitory activity of this compound against Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO). The broader class of isoindoline-1,3-dione (phthalimide) derivatives has been explored for these properties. For instance, certain C5-substituted phthalimide (B116566) analogues have been identified as potent and reversible inhibitors of MAO-B. nih.gov Similarly, some isoindoline-1,3-dione hybrids have shown anti-AChE activity. nih.gov However, these findings are not specific to the 6-methyl substituted variant.

Interaction with Dopamine (B1211576) Receptors (D2, D3)

There is no available information regarding the interaction of this compound with dopamine D2 or D3 receptors. The affinity and functional activity for these receptors remain uninvestigated for this specific compound.

Neuroprotective Effects

The potential neuroprotective effects of this compound have not been studied or reported in the scientific literature.

Anticonvulsant Activity

The isoindoline-1,3-dione scaffold is a key feature in several compounds investigated for anticonvulsant properties, including analogs of the known anticonvulsant ameltolide. In-vivo studies, particularly the subcutaneous pentylenetetrazol (scPTZ) induced seizure model in mice, have been instrumental in evaluating the efficacy of these derivatives. nih.govnih.gov

In one study, a series of N-substituted isoindoline-1,3-dione derivatives were synthesized and tested for their ability to protect against PTZ-induced seizures. nih.gov The results indicated that several analogs possess significant anticonvulsant capabilities. nih.gov Notably, one of the most potent compounds identified was 2-(prop-2-ynyl)isoindoline-1,3-dione , which, at a dose of 40 mg/kg, demonstrated greater potency against clonic seizures than the reference drug phenytoin (B1677684). nih.gov Another study highlighted a different derivative, compound (2a) , as a promising anticonvulsant prototype, which was found to increase the latency to the first seizure, decrease the duration of seizures, and lower the post-seizure mortality rate. mui.ac.ir

These findings suggest that the isoindoline-1,3-dione core can be chemically modified to produce potent anticonvulsant agents. Docking studies have suggested a potential mechanism of action involving the stabilization of voltage-gated sodium channels through hydrogen bonding between the phthalimide ketone group and key amino acid residues. nih.gov

Table 1: Anticonvulsant Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Test Model | Key Finding | Reference |

|---|---|---|---|

| 2-(prop-2-ynyl)isoindoline-1,3-dione | scPTZ-induced clonic seizure (mice) | More potent than phenytoin at 40 mg/kg. | nih.gov |

| Compound (2a) | Anticonvulsant screening models | Increased seizure latency, reduced seizure duration, and lowered mortality rate. | mui.ac.ir |

Anxiolytic Effects

The anxiolytic potential of phthalimide derivatives has been explored using established behavioral models in rodents, such as the elevated plus-maze (EPM) test. nih.gov This test assesses anxiety-like behavior by measuring the animal's tendency to explore open, elevated arms versus enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Research into N-substituted phthalimides has identified compounds with significant anxiolytic properties. One study found that N-benzoyl-phthalimide increased the time spent and the number of entries into the open arms at a dose of 0.5 mg/kg. A subsequent study synthesized and tested further derivatives, revealing that N-benzoyl 3-nitro-phthalimide also produced anxiolytic effects, observed at a dose of 10 mg/kg. nih.govnih.gov However, this effect was less potent compared to the previously tested N-benzoyl-phthalimide. nih.gov

Structure-activity relationship studies suggest that the planarity of the molecule is important for its anxiolytic activity. For instance, replacing the carbonyl (C=O) linker in N-benzoyl phthalimide with a more flexible methylene (B1212753) (CH2) group, as in N-benzyl 3-nitro-phthalimide, led to a loss of anxiolytic effect, possibly due to a distortion from planarity that hinders receptor binding. nih.gov

Table 2: Anxiolytic Activity of Phthalimide Derivatives in the Elevated Plus-Maze Test

| Compound | Dose | Observed Effect | Reference |

|---|---|---|---|

| N-benzoyl-phthalimide | 0.5 mg/kg | Increased time and entries in open arms. | |

| N-benzoyl 3-nitro-phthalimide | 10 mg/kg | Increased time and entries in open arms. | nih.govnih.gov |

| N-benzyl 3-nitro-phthalimide | Not specified | Ineffective. | nih.gov |

Anti-inflammatory and Analgesic Effects

Derivatives of isoindoline-1,3-dione have demonstrated significant potential as both anti-inflammatory and analgesic agents in various preclinical models.

In vivo Models for Analgesic Activity (e.g., acetic acid cramps)

The analgesic properties of isoindoline-1,3-dione derivatives have been frequently evaluated using the acetic acid-induced writhing test in mice, a model for peripheral pain. nih.gov In this test, the injection of acetic acid induces abdominal constrictions, and effective analgesics reduce the number of these writhes. nih.gov

A study on aminoacetylenic isoindoline-1,3-dione derivatives, specifically compounds ZM4 and ZM5 , showed a significant, dose-dependent reduction in writhing behavior. nih.gov These compounds were also effective in other pain models, including the hot plate test and the formalin test, which assesses both neurogenic and inflammatory pain. nih.gov

Another investigation identified 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione as having pronounced analgesic effects, demonstrating the versatility of the scaffold in accommodating different substitutions to achieve pain relief.

Table 3: Analgesic Activity of Isoindoline-1,3-dione Derivatives

| Compound | Test Model | Key Finding | Reference |

|---|---|---|---|

| ZM4 and ZM5 (aminoacetylenic derivatives) | Acetic acid-induced writhing (mice) | Dose-dependent reduction in writhing. | nih.gov |

| 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione | Acetic acid cramps (mice) | Pronounced analgesic activity. |

In vivo Models for Anti-inflammatory Activity (e.g., formalin edema, cotton granuloma)

The anti-inflammatory activity of isoindoline-1,3-dione derivatives has been confirmed in several in vivo models. The formalin-induced edema model, which creates a biphasic inflammatory response, has been used to assess these effects. nih.gov For example, compound ZM4 significantly reduced paw licking time in both the early (neurogenic) and late (inflammatory) phases of the formalin test. nih.gov

In other models, such as formalin-induced paw edema in mice and cotton granuloma in rats, the compound 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione was shown to possess marked anti-inflammatory properties. These studies underscore the potential of this chemical class to mitigate inflammation through various biological pathways.

Enzyme Inhibition Studies Beyond Neuropharmacology

Carbonic Anhydrase (CA) Inhibition

Beyond neuropharmacology, isoindoline-1,3-dione derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. Certain isoforms, such as CA IX, are associated with tumors and are considered valuable targets for anticancer therapies.

Studies have revealed that isoindoline-1,3-dione-based compounds can be potent and selective CA inhibitors. A series of isoindoline-1,3-dione-based oximes and benzenesulfonamide (B165840) hydrazones demonstrated striking selective activity against the tumor-associated hCA IX isoform over the more common cytosolic isoforms hCA I and hCA II.

Other research focusing on isoindole-1,3-dione-substituted sulfonamides showed potent inhibition of hCA I and hCA II, with inhibition constants (Ki) in the low nanomolar range, in some cases exceeding the potency of the standard inhibitor acetazolamide. For instance, novel isoindolinone derivatives exhibited Ki values for hCA I ranging from 11.48 to 87.08 nM and for hCA II from 9.32 to 160.34 nM.

Table 4: Carbonic Anhydrase Inhibition by Isoindoline-1,3-dione Derivatives

| Compound Type | Target Isoform(s) | Inhibition Data (Ki) | Key Finding | Reference |

|---|---|---|---|---|

| Isoindolinone derivatives (e.g., 2c, 2e) | hCA I, hCA II | 9.32 - 160.34 nM | Potent inhibition with low nanomolar affinity. | |

| Oxime and benzenesulfonamide hydrazone derivatives | hCA I, hCA II, hCA IX | Not specified | Showed striking selective activity against hCA IX. | |

| Isoindole-1,3-dione substituted sulfonamides | hCA I, hCA II | 7.96 - 48.34 nM | Potent inhibitory activity, stronger than acetazolamide. |

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov Derivatives of isoindoline-1,3-dione have been identified as a class of compounds with potential α-glucosidase inhibitory activity. nih.govnih.gov For instance, various novel series of phthalimide derivatives have been synthesized and shown to exhibit potent inhibition against the α-glucosidase enzyme, in some cases significantly more so than the standard drug, acarbose. nih.gov

However, a detailed investigation into the specific α-glucosidase inhibitory activity of This compound has not been reported in the reviewed scientific literature. The existing research focuses on other substitution patterns on the isoindoline-1,3-dione core.

Perforin (B1180081) Inhibition

Perforin is a key protein used by cytotoxic T lymphocytes and natural killer cells to eliminate target cells, such as virus-infected or cancerous cells. Inhibition of perforin could have applications in managing certain autoimmune conditions or transplant rejection. A comprehensive search of scientific databases reveals no studies specifically evaluating This compound as a perforin inhibitor. Research on perforin inhibitors is an active area, but the focus has been on other chemical scaffolds.

Other Reported Biological Activities

Certain complex heterocyclic compounds that include a substituted isoindoline-dione-like moiety have been investigated for their ability to inhibit the replication of the Human Immunodeficiency Virus Type 1 (HIV-1). For example, TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] genemedics.comnih.govbenzodiazepin-2(1H)-one) derivatives, which interfere with the viral reverse transcriptase enzyme, have shown significant anti-HIV-1 activity. nih.govnih.gov

Despite the broad investigation of nitrogen-containing heterocycles for antiviral properties, there is no specific data available from the reviewed literature that details the evaluation of This compound for anti-HIV-1 activity.

Hypoglycemic activity, or the ability to lower blood glucose levels, is a key feature of treatments for diabetes mellitus. Studies on the compound 5-aminolevulinic acid (ALA), when combined with a ferrous ion, have shown it can reduce adiposity and improve glucose tolerance in diet-induced obese mice by enhancing mitochondrial function. nih.gov Another compound, 5-Amino-1MQ, has been noted to improve insulin (B600854) sensitivity and help manage blood sugar more effectively. holisticmedicalwellness.com

While these findings are relevant to compounds with "5-Amino" in their name and demonstrate hypoglycemic effects, there is no direct research in the available literature that has assessed the specific hypoglycemic properties of This compound .

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Some derivatives of isoindoline-1,3-dione have been reported to possess antioxidant activity. researchgate.net However, a specific examination of the antioxidant properties of This compound has not been found in the reviewed scientific literature. Research into the antioxidant potential of the broader phthalimide class is ongoing, but data for this specific derivative is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Potency

Substituents on the isoindoline-1,3-dione core play a pivotal role in modulating biological activity. The introduction of different functional groups can enhance potency, alter target selectivity, and influence pharmacokinetic properties.

Research on various isoindoline-1,3-dione derivatives demonstrates clear SAR trends. For instance, in a series of hybrids designed as acetylcholinesterase (AChE) inhibitors, the nature of the substituent on an attached benzyl (B1604629) moiety significantly impacted inhibitory activity. nih.gov Compounds featuring a para-methyl or a 4-fluoro substituent on the benzyl ring showed improved AChE inhibition compared to those with chloro-substituents or no substitution at all. nih.gov This suggests that both electron-donating and strongly electron-withdrawing groups can enhance potency, depending on their position and the specific target interaction.

In another context, studies on isoindole-1,3(2H)-dione derivatives revealed that the presence of silyl (B83357) ether groups (-OTBDMS) and bromine atoms on the skeleton can be advantageous for anticancer activity. nih.gov This highlights that bulky, lipophilic groups, as well as halogens capable of forming halogen bonds, can be favorable for certain therapeutic targets.

The specific substitution pattern of 5-Amino-6-methylisoindoline-1,3-dione suggests a combination of electronic and steric influences. The amino group at the 5-position is a strong electron-donating group, which can increase the electron density of the aromatic ring and potentially modulate interactions with biological targets. It also provides a crucial hydrogen bond donor site. The methyl group at the 6-position adds lipophilicity and steric bulk, which can influence binding orientation and affinity within a target's active site. In studies of tetrahydroisoquinolines, a related class of compounds, increased lipophilicity showed a general trend of improved potency against M. tuberculosis. nih.gov

The following table, derived from a study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, illustrates the impact of substituents on acetylcholinesterase (AChE) inhibitory activity.

Table 1: Influence of Substituents on AChE Inhibitory Activity

| Compound | Substituent on Benzyl Ring | IC₅₀ (µM) |

|---|---|---|

| 7a | 4-Fluoro | 2.1 ± 0.6 |

| 7b | 4-Methyl | 5.4 ± 0.9 |

| 7d | 4-Chloro | > 7.4 |

| 7e | Unsubstituted | 6.7 ± 1.1 |

| 7f | 4-Fluoro | 2.1 ± 0.6 |

| 7g | 4-Methyl | 4.8 ± 0.5 |

| 7i | 4-Chloro | > 7.4 |

Data sourced from a study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids. nih.gov

Stereochemical Considerations and Chiral Influences

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of a drug can have profound effects on its efficacy and selectivity. nih.gov Many biologically active molecules derived from the isoindoline-1,3-dione scaffold, most notably thalidomide (B1683933), are chiral. The different enantiomers of a chiral drug often exhibit distinct pharmacological activities.

The introduction of a chiral center, for instance by attaching a chiral group to the 5-amino position of this compound, would result in stereoisomers. These enantiomers or diastereomers could interact differently with chiral biological targets like enzymes and receptors. Studies on other heterocyclic compounds have demonstrated the critical nature of stereochemistry. For example, in a series of quinoxaline-2,3-dione derivatives, the S-enantiomer of one compound was found to be 160 times more potent in binding assays than its corresponding R-enantiomer. nih.gov The S-isomer acted as a potent agonist with an EC₅₀ value of 3 µM, while the R-isomer's activity was negligible at concentrations greater than 1 mM. nih.gov

This dramatic difference in activity between stereoisomers is attributed to the three-dimensional arrangement of atoms, which dictates how precisely a molecule can fit into a chiral binding pocket. nih.gov One enantiomer may achieve a perfect complementary fit, engaging in multiple high-affinity interactions, while the other may be unable to bind effectively or may even interact with a different target altogether. nih.gov Therefore, for any derivative of this compound that possesses a chiral center, the separation and individual biological evaluation of each stereoisomer would be an essential step in drug development.

Correlations between Structural Modifications and Specific Target Interactions

The specific arrangement of functional groups on the this compound scaffold directly correlates with its potential interactions with biological targets. The phthalimide (B116566) portion of the molecule is known to interact with specific sites on proteins. For instance, it has been shown to bind to the peripheral anionic site of acetylcholinesterase. nih.gov

The structural modifications inherent to this compound—the 5-amino and 6-methyl groups—would further define these interactions:

The 5-Amino Group: This group can act as a hydrogen bond donor, forming a key interaction with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or the carbonyl backbone of the protein) in a target's binding site. This is a common and powerful interaction that can significantly enhance binding affinity. nih.gov

The 6-Methyl Group: This group introduces a hydrophobic element. It can engage in van der Waals or hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, or isoleucine within the binding pocket. nih.gov This can help to properly orient the molecule and displace water molecules, leading to a favorable entropic contribution to binding.

The Isoindoline-1,3-dione Core: The carbonyl groups of the dione (B5365651) are potent hydrogen bond acceptors, capable of interacting with donor residues like arginine or lysine (B10760008). The aromatic ring itself can participate in π-π stacking or cation-π interactions with complementary aromatic or charged residues on the target protein. nih.gov

In studies of myostatin inhibitors, the specific interactions, including hydrogen bonds, ionic interactions, and van der Waals forces, were mapped to understand the differences in affinity between various peptide inhibitors. nih.gov A similar approach applied to this compound would reveal how its unique substituent pattern allows it to engage with specific residues, explaining its target selectivity and potency.

Design Principles for Enhanced Biological Activity

Based on the SAR of the broader isoindoline-1,3-dione class, several design principles can be proposed to enhance the biological activity of derivatives based on the this compound scaffold.

Derivatization of the Amino Group: The 5-amino group serves as an excellent chemical handle for modification. It can be used to attach various side chains or linkers to explore new binding interactions or to create PROTAC (Proteolysis Targeting Chimera) molecules. broadpharm.com For example, acylating the amine or using it in reductive amination could introduce moieties that target specific sub-pockets within an enzyme's active site.

Strategic Substitution: As seen with other isoindoline-1,3-dione derivatives, adding specific substituents can fine-tune activity. For example, incorporating fluorine atoms can often enhance binding affinity and improve metabolic stability. nih.gov Modifying the substitution pattern on the aromatic ring could optimize electronic and steric properties for a given target.

Exploitation of Chirality: Introducing chiral elements and synthesizing enantiomerically pure compounds is a key strategy. As biological targets are chiral, a specific stereoisomer is often responsible for the desired therapeutic effect. nih.govnih.gov Designing derivatives with defined stereochemistry can lead to more potent and selective drugs with fewer off-target effects.

Hybrid Molecule Design: The isoindoline-1,3-dione scaffold can be combined with other pharmacophores to create hybrid molecules with dual or enhanced activity. researchgate.net This approach has been used to create conjugates with quinoline (B57606) and isoniazid (B1672263) moieties to generate potent anti-mycobacterial agents. researchgate.net The 5-amino group on the title compound provides a convenient point for such conjugation.

By applying these principles, medicinal chemists can rationally design novel analogues of this compound with optimized potency, selectivity, and pharmacokinetic profiles for a range of therapeutic applications.

Advanced Research Applications and Future Directions for 5 Amino 6 Methylisoindoline 1,3 Dione

Development as Chemical Probes for Biological Systems

Derivatives of isoindoline-1,3-dione are being investigated as chemical probes to explore complex biological systems. These molecules can be tailored to interact with specific biological targets, thereby illuminating their functions and roles in disease pathways. For instance, certain isoindoline-1,3-dione derivatives have been shown to possess anti-inflammatory and anticancer properties, making them valuable tools for studying inflammation and oncology. researchgate.net

The core structure of 5-Amino-6-methylisoindoline-1,3-dione, with its reactive amino group, is particularly amenable to chemical modification. This allows for the attachment of various functional groups, such as fluorescent tags or affinity labels, to create sophisticated probes for biological imaging and target identification studies.

Role in Proteolysis Targeting Chimeras (PROTACs)

One of the most exciting applications of this compound is its use as a building block for Proteolysis Targeting Chimeras (PROTACs). nih.govbroadpharm.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. tocris.comnih.gov

PROTAC Design and Synthesis

PROTACs are heterobifunctional molecules, meaning they consist of two distinct domains connected by a chemical linker. nih.govnih.gov One domain binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. nih.govtocris.com The this compound moiety can be functionalized to serve as the E3 ligase-binding element, often targeting the Cereblon (CRBN) E3 ligase. nih.govtocris.com The amino group on the isoindoline-1,3-dione ring provides a convenient attachment point for the linker, which is then connected to a ligand that recognizes the target protein. broadpharm.com The design of the linker is crucial for the efficacy of the PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. tocris.com

The synthesis of these complex molecules often involves a modular approach, where the target protein ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled together. tocris.com The versatility of the this compound scaffold allows for the creation of diverse PROTAC libraries with varying linkers and target-binding motifs, facilitating the discovery of potent and selective protein degraders. sigmaaldrich.com

Mechanistic Insights into Protein Degradation via Ubiquitin-Proteasome System

PROTACs function by bringing the target protein into close proximity with an E3 ubiquitin ligase. nih.govyoutube.com This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. youtube.comyoutube.com The attachment of a polyubiquitin (B1169507) chain marks the target protein for degradation by the proteasome, a large protein complex that acts as the cell's primary machinery for protein disposal. youtube.comyoutube.com

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis. youtube.comyoutube.com By hijacking this system, PROTACs can effectively eliminate specific proteins that are difficult to target with conventional small-molecule inhibitors. nih.gov This catalytic mechanism of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, offers a significant advantage over traditional occupancy-based drugs. tocris.com

Applications in Materials Science

The unique chemical structure of isoindoline-1,3-dione derivatives also lends itself to applications in materials science. The planar and rigid nature of the isoindoline-1,3-dione core can be exploited to create novel polymers and organic dyes with interesting photophysical and electronic properties.

For example, polyimides derived from related diamine monomers have demonstrated excellent thermal stability and gas transport properties, making them suitable for applications such as gas separation membranes and high-performance coatings. researchgate.net The incorporation of the this compound moiety into polymer backbones could lead to materials with tailored properties for specific applications.

Furthermore, the chromophoric nature of the isoindoline-1,3-dione system has been utilized in the development of fluorescent sensors and organic light-emitting diodes (OLEDs). The electron-withdrawing character of the dione (B5365651) groups, combined with the electron-donating potential of the amino and methyl substituents on the benzene (B151609) ring, can give rise to molecules with strong intramolecular charge transfer characteristics, which are desirable for optoelectronic applications.

Integration in Multi-Targeted Ligand Design

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. nih.govnih.gov Multi-targeted ligands (MTLs) are designed to interact with two or more distinct biological targets simultaneously, potentially leading to synergistic therapeutic effects and reduced chances of drug resistance. nih.govnih.gov

The this compound scaffold can serve as a core component in the design of MTLs. mdpi.com Its modifiable structure allows for the incorporation of different pharmacophores, each targeting a specific protein or pathway. For instance, a molecule could be designed to inhibit an enzyme with one part of its structure while another part modulates the activity of a receptor, both of which are implicated in the same disease. mdpi.com This approach is being explored for various conditions, including neurodegenerative diseases and cancer. nih.govnih.gov

Preclinical Pharmacological Evaluation

Derivatives of isoindoline-1,3-dione are undergoing extensive preclinical pharmacological evaluation to assess their therapeutic potential. researchgate.netnih.gov These studies involve a range of in vitro and in vivo experiments to determine the efficacy, and pharmacokinetic properties of these compounds.

For instance, various isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anti-inflammatory, and acetylcholinesterase inhibitory activities. researchgate.netnih.gov In one study, aminoacetylenic isoindoline-1,3-dione derivatives demonstrated significant anti-inflammatory effects in a rat paw edema model. researchgate.net Another study reported on a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids that exhibited potent inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

The development of orally bioavailable PROTACs is a significant area of research, as many of these larger molecules face challenges with absorption and metabolic stability. nih.gov Preclinical studies are crucial for identifying candidates with favorable drug-like properties that can advance to clinical trials.

Pharmacokinetic (PK) Studies

There are no published pharmacokinetic studies for this compound. Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.

Pharmacodynamic (PD) Studies

Similarly, no pharmacodynamic studies for this compound have been found in the available scientific literature. Consequently, its mechanism of action, therapeutic targets, and dose-response relationships are unknown.

Future Research Avenues and Therapeutic Potential

Given the absence of data, the therapeutic potential of this compound remains purely speculative. Future research would first need to focus on fundamental in vitro and in vivo studies to characterize its basic biological activity.

Initial research avenues would likely involve:

In vitro screening: Assessing the compound's activity against a panel of biological targets, particularly those associated with other isoindoline-1,3-dione derivatives, such as cereblon (CRBN), the primary target of thalidomide (B1683933) and its analogues.

Cell-based assays: Evaluating its effects on cell proliferation, apoptosis, and cytokine production in various cell lines to identify potential therapeutic areas, such as oncology or immunology.

Early ADME/Tox profiling: Conducting preliminary in vitro assessments of its metabolic stability, permeability, and potential toxicity to determine its drug-like properties.

Should these initial studies reveal promising activity and a favorable preliminary safety profile, further preclinical development could be warranted. This would involve comprehensive pharmacokinetic and pharmacodynamic studies in animal models to establish a scientific basis for any potential therapeutic applications. Without this foundational research, any discussion of its future therapeutic potential is unfounded.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.